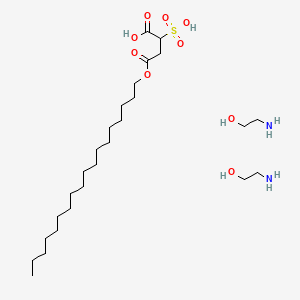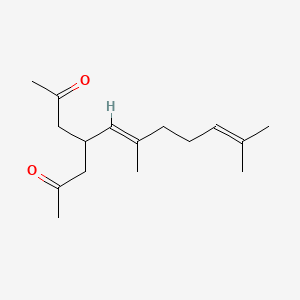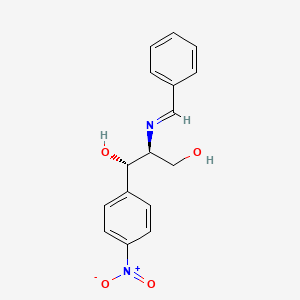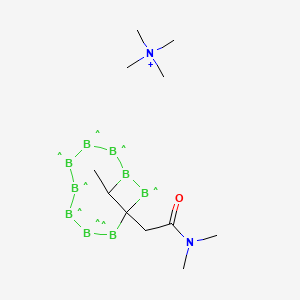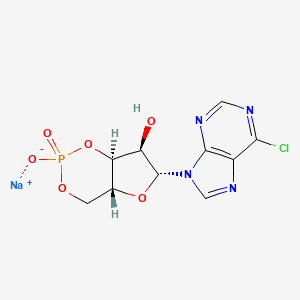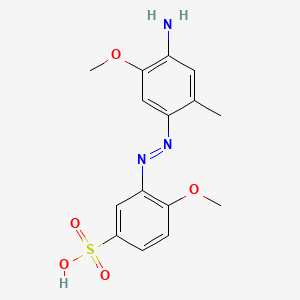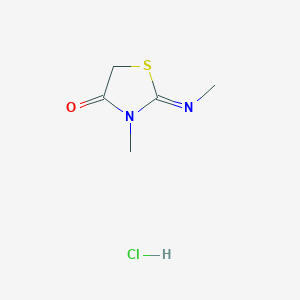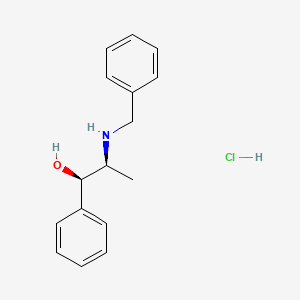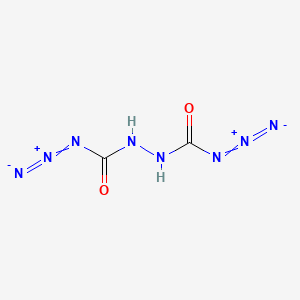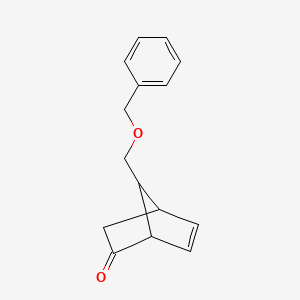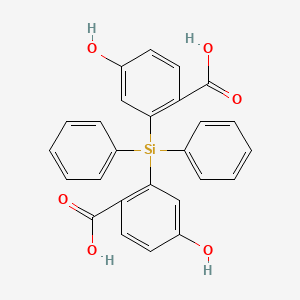
Benzoic acid, 4-hydroxy-, diphenylsilylene ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenylsilylene 4-hydroxybenzoate is an organosilicon compound that combines the structural features of diphenylsilylene and 4-hydroxybenzoate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diphenylsilylene 4-hydroxybenzoate typically involves the reaction of diphenyldichlorosilane with 4-hydroxybenzoic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond between the silicon and the carboxyl group of 4-hydroxybenzoic acid. The reaction is usually conducted under an inert atmosphere to prevent the hydrolysis of the silicon-chlorine bonds.
Industrial Production Methods
Industrial production of diphenylsilylene 4-hydroxybenzoate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Diphenylsilylene 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The silicon center can be oxidized to form silanols or siloxanes.
Reduction: The ester bond can be reduced to form the corresponding alcohol.
Substitution: The phenyl groups attached to the silicon can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of catalysts such as palladium or platinum complexes.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various substituted organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
Diphenylsilylene 4-hydroxybenzoate has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials with unique properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organosilicon compounds.
Biology and Medicine:
Industry: Used in the production of high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of diphenylsilylene 4-hydroxybenzoate involves its ability to form stable bonds with various functional groups. The silicon center can interact with different molecular targets, facilitating the formation of complex structures. The pathways involved include the formation of ester bonds and the substitution of phenyl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diphenylsilylene 4-methoxybenzoate
- Diphenylsilylene 4-aminobenzoate
- Diphenylsilylene 4-chlorobenzoate
Uniqueness
Diphenylsilylene 4-hydroxybenzoate is unique due to the presence of the hydroxyl group, which provides additional reactivity and potential for hydrogen bonding. This makes it particularly useful in applications where interactions with other molecules or materials are important.
Eigenschaften
CAS-Nummer |
129459-90-1 |
|---|---|
Molekularformel |
C26H20O6Si |
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
2-[(2-carboxy-5-hydroxyphenyl)-diphenylsilyl]-4-hydroxybenzoic acid |
InChI |
InChI=1S/C26H20O6Si/c27-17-11-13-21(25(29)30)23(15-17)33(19-7-3-1-4-8-19,20-9-5-2-6-10-20)24-16-18(28)12-14-22(24)26(31)32/h1-16,27-28H,(H,29,30)(H,31,32) |
InChI-Schlüssel |
YLEZKNYJBHJHBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C=CC(=C3)O)C(=O)O)C4=C(C=CC(=C4)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



